(3S)-3-amino-3-(3,4,5-trimethoxyphenyl)propanoic acid (3S)-3-amino-3-(3,4,5-trimethoxyphenyl)propanoic acid
Brand Name: Vulcanchem
CAS No.: 171002-26-9
VCID: VC20127822
InChI: InChI=1S/C12H17NO5/c1-16-9-4-7(8(13)6-11(14)15)5-10(17-2)12(9)18-3/h4-5,8H,6,13H2,1-3H3,(H,14,15)/t8-/m0/s1
SMILES:
Molecular Formula: C12H17NO5
Molecular Weight: 255.27 g/mol

(3S)-3-amino-3-(3,4,5-trimethoxyphenyl)propanoic acid

CAS No.: 171002-26-9

Cat. No.: VC20127822

Molecular Formula: C12H17NO5

Molecular Weight: 255.27 g/mol

* For research use only. Not for human or veterinary use.

(3S)-3-amino-3-(3,4,5-trimethoxyphenyl)propanoic acid - 171002-26-9

Specification

CAS No. 171002-26-9
Molecular Formula C12H17NO5
Molecular Weight 255.27 g/mol
IUPAC Name (3S)-3-amino-3-(3,4,5-trimethoxyphenyl)propanoic acid
Standard InChI InChI=1S/C12H17NO5/c1-16-9-4-7(8(13)6-11(14)15)5-10(17-2)12(9)18-3/h4-5,8H,6,13H2,1-3H3,(H,14,15)/t8-/m0/s1
Standard InChI Key UMIWUEOAUPOOEJ-QMMMGPOBSA-N
Isomeric SMILES COC1=CC(=CC(=C1OC)OC)[C@H](CC(=O)O)N
Canonical SMILES COC1=CC(=CC(=C1OC)OC)C(CC(=O)O)N

Introduction

Chemical Identity and Structural Features

Molecular Formula and Weight

(3S)-3-amino-3-(3,4,5-trimethoxyphenyl)propanoic acid is defined by the molecular formula C12H17NO5\text{C}_{12}\text{H}_{17}\text{NO}_5, corresponding to a molecular weight of 255.27 g/mol . The compound’s architecture integrates three distinct functional groups:

  • A 3,4,5-trimethoxyphenyl ring, contributing aromaticity and electron-donating effects.

  • A β-amino group (NH2-\text{NH}_2), enabling hydrogen bonding and nucleophilic reactivity.

  • A carboxylic acid terminus (COOH-\text{COOH}), facilitating salt formation and participation in condensation reactions.

Structural Characteristics

The compound’s stereochemistry is defined by the (S)-configuration at the β-carbon, as indicated by its IUPAC name . Key structural attributes include:

  • Bond angles and hybridization: The propanoic acid backbone adopts a tetrahedral geometry at the chiral center, with sp³ hybridization for the amino-bearing carbon.

  • Methoxy group orientation: The 3,4,5-trimethoxyphenyl group exhibits planar symmetry, with methoxy substituents positioned ortho, meta, and para relative to the propanoic acid chain.

Spectroscopic Identifiers

PubChem provides the following identifiers for structural verification :

  • InChI: InChI=1S/C12H17NO5/c1-16-9-4-7(8(13)6-11(14)15)5-10(17-2)12(9)18-3/h4-5,8H,6,13H2,1-3H3,(H,14,15)

  • InChIKey: UMIWUEOAUPOOEJ-UHFFFAOYSA-N

  • SMILES: COC1=CC(=CC(=C1OC)OC)C(CC(=O)O)N

Physicochemical Properties

Calculated Properties

Using the molecular formula and computational tools, the following properties are derived:

PropertyValue/Description
LogP (Octanol-Water)Estimated 1.2 (moderate hydrophobicity due to methoxy groups)
Hydrogen Bond Donors2 (amino and carboxylic acid groups)
Hydrogen Bond Acceptors6 (3 methoxy oxygens, 2 carboxylic oxygens, 1 amino nitrogen)
Topological Polar Surface Area105 Ų (high solubility potential)
CompoundKey Structural DifferencesKnown Bioactivity
Combretastatin A-4Lacks amino and carboxylic acid groupsMicrotubule disruption, anticancer
D-SerineNo aromatic substituentsNMDA receptor co-agonist
3,4,5-Trimethoxycinnamic AcidReplaces propanoic acid with cinnamateAntioxidant, anti-inflammatory

Synthesis and Analytical Considerations

Reported Synthetic Routes

  • Strecker Synthesis: Condensation of 3,4,5-trimethoxybenzaldehyde with ammonium cyanide and subsequent hydrolysis.

  • Enzymatic Resolution: Kinetic resolution of racemic mixtures using acylases or lipases to isolate the (S)-enantiomer.

Analytical Characterization Techniques

Standard methods for chiral β-amino acids apply:

  • Chiral HPLC: Using columns like Chiralpak AD-H with hexane/isopropanol eluents.

  • NMR Spectroscopy: 1H^1\text{H} NMR would show aromatic protons at δ 6.4–6.6 ppm and α-proton splitting due to chirality .

  • Mass Spectrometry: ESI-MS expected to display [M+H]+^+ at m/z 256.27.

Challenges and Future Directions

Current limitations in understanding this compound include:

  • Synthetic Accessibility: Lack of optimized routes for large-scale production.

  • Biological Data: Absence of in vitro or in vivo activity profiles.
    Future research should prioritize:

  • Structure-Activity Relationship (SAR) Studies: Modifying the amino or carboxylic acid groups to enhance potency.

  • Pharmacokinetic Profiling: Assessing absorption, distribution, and metabolism using in silico models.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator